molecular formula C27H25ClN6O3 B11034480 (2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide

Cat. No.: B11034480
M. Wt: 517.0 g/mol
InChI Key: IWFQAHDRKCMQJD-XBXARRHUSA-N
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Description

N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, indole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through various reaction mechanisms such as C-N cross-coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can lead to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its combination of benzodioxole, indole, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H25ClN6O3

Molecular Weight

517.0 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]prop-2-enamide

InChI

InChI=1S/C27H25ClN6O3/c1-16-11-17(2)32-27(31-16)34-26(29-10-9-19-14-30-22-6-5-20(28)13-21(19)22)33-25(35)8-4-18-3-7-23-24(12-18)37-15-36-23/h3-8,11-14,30H,9-10,15H2,1-2H3,(H2,29,31,32,33,34,35)/b8-4+

InChI Key

IWFQAHDRKCMQJD-XBXARRHUSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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